3(2H)-Benzofuranone, 2-(2-propenyl)-
Description
Historical Context and Evolution of Benzofuranone Chemistry
The study of benzofuran (B130515) chemistry dates back to the 19th century, with the initial isolation of the parent compound, benzofuran (also known as coumarone), from coal tar. wikipedia.org The related benzofuranone structures soon garnered attention as they were identified as core components of various natural products isolated from plants. nih.govresearchgate.net These natural compounds displayed a wide range of biological activities, spurring chemists to develop methods for their synthesis in the laboratory.
Early synthetic methods often involved the cyclization of substituted phenols. For instance, a common route to benzofuran-2(3H)-one involves the dehydration and condensation of o-hydroxyphenylacetic acid using a strong acid catalyst. google.com Over the decades, synthetic chemistry has evolved to provide more sophisticated and efficient pathways to the benzofuranone core. researchgate.net Modern methods include transition-metal-catalyzed reactions, such as the palladium-catalyzed synthesis from o-iodophenols and terminal acetylenes, and gold-catalyzed cycloisomerization of o-alkynyl phenols. nih.govresearchgate.net These advancements have enabled the regioselective and even asymmetric synthesis of complex benzofuranone derivatives, allowing for precise control over the final molecular structure. researchgate.netoregonstate.edu The ongoing development of synthetic routes reflects the enduring importance of the benzofuranone scaffold in medicinal chemistry and materials science. researchgate.netasianinstituteofresearch.org
Table 1: Physicochemical Properties of the Parent Compound, 3(2H)-Benzofuranone
| Property | Value | Unit | Source |
| Molecular Formula | C8H6O2 | Cheméo chemeo.com | |
| Molecular Weight | 134.13 | g/mol | Cheméo chemeo.com |
| Standard Gibbs free energy of formation (ΔfG°) | -20.99 | kJ/mol | Joback Calculated Property chemeo.com |
| Normal melting point (Tfus) | 374 | K | |
| Normal Boiling Point (Tboil) | 517.15 | K | Joback Calculated Property |
| CAS Number | 7169-34-8 | Cheméo chemeo.com |
This interactive table provides key data for the unsubstituted benzofuranone core.
Significance of the 2-(2-propenyl) Moiety in Advanced Organic Synthesis
The 2-(2-propenyl) group, commonly known as the allyl group, is a substituent of immense importance in organic chemistry. wikipedia.org Its structural formula, -CH2-CH=CH2, consists of a methylene (B1212753) bridge attached to a vinyl group. wikipedia.org This arrangement confers unique reactivity upon the molecule.
The carbon atom attached to the main structure (the allylic carbon) is sp3-hybridized, while being adjacent to sp2-hybridized carbons of the double bond. turito.com This proximity allows for electronic delocalization and stabilization of reactive intermediates, such as carbocations, carbanions, and free radicals, at the allylic position. curlyarrows.com This stabilization is a key reason why allylic compounds are often versatile intermediates in chemical reactions. fiveable.me
In the context of advanced synthesis, the allyl group serves several critical functions:
Reactive Handle for Elaboration: The double bond in the allyl group is susceptible to a wide array of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of new functional groups. wikipedia.org
Allylation Reactions: Allylation, the addition of an allyl group to a substrate, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org The presence of an allyl group on the benzofuranone scaffold, as in 3(2H)-Benzofuranone, 2-(2-propenyl)-, provides a site for further synthetic modifications.
Protecting Group: Allyl ethers are commonly used to protect alcohol functional groups due to their relative stability under many acidic and basic conditions. organic-chemistry.org They can be selectively removed under specific conditions, often using palladium catalysts, which makes them valuable in multi-step syntheses of complex molecules. organic-chemistry.org
The enhanced reactivity and synthetic versatility of the allyl group make its incorporation into the benzofuranone structure a strategic choice for creating libraries of complex molecules for further study. curlyarrows.comfiveable.me
Current Research Landscape and Future Directions for 3(2H)-Benzofuranone, 2-(2-propenyl)- Derivatives
While direct research on 3(2H)-Benzofuranone, 2-(2-propenyl)- is not extensively documented in publicly available literature, the current research landscape for related compounds provides a clear indication of its potential significance and future applications.
Research on benzofuranone derivatives is highly active, with a strong focus on their potential as therapeutic agents. Studies have shown that substituted benzofuranones can act as potent and selective inhibitors of various enzymes, such as monoamine oxidases (MAO) and alkaline phosphatases (AP). nih.govnih.gov For example, a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives were synthesized and found to be potent MAO-A and MAO-B inhibitors. nih.gov Similarly, 2-benzylidenebenzofuran-3(2H)-ones (aurones) have been identified as a new class of AP inhibitors. nih.gov Furthermore, other benzofuran derivatives have been investigated as dual PI3K/VEGFR-2 inhibitors for anticancer applications. nih.gov
The synthesis of α-allyl benzofuran-3(2H)-ones has been achieved through methods like the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This reaction has been used to create sterically hindered α-aryl-α-allyl benzofuran-3(2H)-ones with high enantioselectivity. researchgate.net
Table 2: Example of Asymmetric Synthesis of α-Aryl-α-allyl Benzofuran-3(2H)-one Derivatives
| Aryl Group | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Source |
| Phenyl | 1,4-Dioxane | 80 | 92 | ResearchGate researchgate.net |
| 2-Naphthyl | 1,4-Dioxane | 82 | 96 | ResearchGate researchgate.net |
| 2-Methylphenyl | 1,4-Dioxane | 85 | 94 | ResearchGate researchgate.net |
| 2,6-Dimethylphenyl | 1,4-Dioxane | 75 | 96 | ResearchGate researchgate.net |
This interactive table summarizes findings from a study on related allyl-substituted benzofuranones, highlighting the successful synthesis of these complex structures. researchgate.net
Future Directions:
The convergence of the biologically relevant benzofuranone core and the synthetically versatile allyl group suggests several promising future directions for 3(2H)-Benzofuranone, 2-(2-propenyl)- and its derivatives:
Target-Oriented Synthesis: The development of stereoselective synthetic routes to 3(2H)-Benzofuranone, 2-(2-propenyl)- is a crucial first step. This would provide access to enantiomerically pure material for biological evaluation.
Medicinal Chemistry Exploration: The compound could serve as a key intermediate. The allyl group can be functionalized to create a library of novel derivatives. These derivatives could then be screened for a wide range of biological activities, including as enzyme inhibitors, anticancer agents, or antibacterial compounds, leveraging the known pharmacological profiles of the benzofuranone class. nih.govnih.gov
Catalysis and Methodology Development: The unique structure of 2-allyl-3(2H)-benzofuranone could be used as a substrate to develop new catalytic transformations, exploring the reactivity of both the allyl group and the benzofuranone ring system.
Structure
3D Structure
Properties
CAS No. |
104034-51-7 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-prop-2-enyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-11(12)8-6-3-4-7-9(8)13-10/h2-4,6-7,10H,1,5H2 |
InChI Key |
DPFUGCZLCZLPRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2h Benzofuranone, 2 2 Propenyl and Its Derivatives
Strategies for Benzofuranone Core Construction
The construction of the benzofuranone core is a pivotal step in the synthesis of a multitude of biologically active compounds. Various synthetic strategies have been developed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. This section will delve into several key cyclization reactions that have proven effective in the formation of the 3(2H)-benzofuranone ring system.
Cyclization Reactions in 3(2H)-Benzofuranone Synthesis
Cyclization reactions represent the most direct and common approach to the benzofuranone core. These methods typically involve the formation of the critical oxygen-carbon bond or a carbon-carbon bond of the five-membered ring in the final ring-closing step. The following subsections will detail specific catalytic and non-catalytic cyclization methodologies.
A flexible method for the synthesis of 3(2H)-benzofuranones involves the cycloisomerization of ortho-alkynyl phenols. This transformation can be achieved through both gold(I)-catalyzed and metal-free pathways, offering versatile options for chemists.
In the gold-catalyzed approach, a gold(I) catalyst, such as chloro(triphenylphosphine)gold(I), activates the alkyne moiety of the o-alkynyl phenol (B47542). This activation facilitates the intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, leading to the formation of the benzofuranone ring. The reaction is typically carried out in the presence of an oxidant, like Selectfluor, and an additive such as trifluoromethanesulfonic acid (TfOH) to enhance the catalytic activity. These reactions are generally performed at elevated temperatures, for instance, 70°C in acetonitrile (B52724), and provide moderate to good yields of the desired 2,2-disubstituted benzofuran-3(2H)-ones.
Interestingly, a metal-free alternative to this cycloisomerization has also been developed. This pathway often involves the treatment of benzofurans, which can be formed in situ from o-alkynyl phenols, with alcohols, acids, or water. In many cases, this metal-free approach can lead to higher yields of the corresponding benzofuranones compared to the gold-catalyzed method. The choice between the gold-catalyzed and metal-free route can depend on the specific substrate and the desired substitution pattern on the benzofuranone core.
Table 1: Gold(I)-Catalyzed Cycloisomerization of Substituted o-Alkynyl Phenols This table is interactive. Click on the headers to sort the data.
| Entry | R1 | R2 | Yield (%) |
|---|---|---|---|
| 1 | H | Me | 68 |
| 2 | H | t-Bu | 68 |
| 3 | OMe | Me | 57 |
| 4 | F | Me | 72 |
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of benzofuranones. One notable NHC-catalyzed approach involves an intramolecular hydroacylation of unactivated alkynes. This methodology is often part of a cascade reaction sequence, leading to the formation of highly functionalized benzofuranone derivatives.
The reaction is initiated by the addition of the NHC to an aldehyde, generating a Breslow intermediate. This intermediate then undergoes a series of steps, including an intramolecular hydroacylation of a tethered alkyne, to ultimately form the benzofuranone ring. This strategy has been successfully applied to the synthesis of chiral 2,2-disubstituted benzofuran-3(2H)-ones with high yields and excellent enantioselectivities. The versatility of this method allows for the construction of complex molecular architectures from relatively simple starting materials.
A key advantage of NHC catalysis is the ability to achieve asymmetric synthesis by employing chiral NHCs. This has been demonstrated in the synthesis of α-phenyl benzofuran-3(2H)-one with high enantiomeric excess. The reaction conditions are typically mild, making this a valuable tool in the synthesis of biologically active molecules containing the benzofuranone scaffold.
Table 2: NHC-Catalyzed Synthesis of Chiral Benzofuran-3(2H)-ones This table is interactive. Click on the headers to sort the data.
| Entry | Substrate | Chiral NHC | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | o-alkynylbenzaldehyde | Triazolium salt A | 95 | 99 |
| 2 | o-alkynylbenzaldehyde | Triazolium salt B | 88 | 97 |
The synthesis of the benzofuranone core from benzene (B151609) diols and triols with halogenated acetonitriles is a plausible yet less commonly documented direct cyclization. However, the underlying chemical principles can be understood through the lens of the Houben-Hoesch reaction. The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from phenols and nitriles in the presence of a Lewis acid catalyst and hydrogen chloride.
In a hypothetical intramolecular adaptation of this reaction for benzofuranone synthesis, a benzene diol or triol could be functionalized with a halogenated acetonitrile, such as 2-chloroacetonitrile, at one of the hydroxyl groups to form an O-cyanomethyl ether. The subsequent acid-catalyzed intramolecular cyclization would then involve the nucleophilic attack of an adjacent hydroxyl group on the nitrile carbon, followed by hydrolysis of the resulting imine to yield the benzofuranone. The arene must be sufficiently electron-rich to facilitate the reaction, making polyhydroxylated benzenes suitable substrates.
While direct examples of this specific transformation for benzofuranone synthesis are not widely reported, the principles of the Houben-Hoesch reaction provide a strong conceptual basis for this synthetic strategy. The reaction would likely proceed via the formation of an imine intermediate, which upon aqueous workup, would hydrolyze to the corresponding ketone, in this case, the lactone of the benzofuranone.
The reaction is typically carried out at elevated temperatures, around 120°C, in a solvent such as 1,2-dichlorobenzene (DCB). organic-chemistry.org The presence of a Lewis acid, like aluminum chloride (AlCl3), and a protic acid, such as trifluoroacetic acid (TFA), can significantly increase the rate of benzofuranone formation. organic-chemistry.org The initial step is a Diels-Alder reaction between the 3-hydroxy-2-pyrone and the nitroalkene. scispace.com This is followed by the elimination of nitrous acid and a retro-Diels-Alder reaction to generate a phenol intermediate with a tethered ester group. scispace.com The final step is the acid-catalyzed intramolecular cyclization of this intermediate to afford the benzofuranone. organic-chemistry.org
This methodology offers excellent control over the substitution pattern of the resulting benzofuranone, as the substituents on both the 3-hydroxy-2-pyrone and the nitroalkene are incorporated into the final product in a predictable manner. acs.org
Table 3: Synthesis of Substituted Benzofuranones from 3-Hydroxy-2-pyrones and Nitroalkenes This table is interactive. Click on the headers to sort the data.
| Entry | 3-Hydroxy-2-pyrone Substituent | Nitroalkene Substituent | Product Substituent Pattern | Yield (%) |
|---|---|---|---|---|
| 1 | Unsubstituted | Methyl | 7-Methyl | 58 |
| 2 | 4-Methyl | Ethyl | 5,7-Dimethyl | 62 |
Palladium(II)-catalyzed oxidative cyclization of o-allylphenols provides a powerful and versatile route to the benzofuran (B130515) core. This transformation, often referred to as a Wacker-type cyclization, involves the intramolecular attack of the phenolic oxygen on the palladium-activated allyl group. The reaction is rendered catalytic by the use of a suitable reoxidant, which regenerates the active Pd(II) species from the Pd(0) formed during the cyclization.
Commonly employed catalytic systems include a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate (B1210297), in combination with a co-oxidant like copper(II) acetate and a source of chloride ions, such as lithium chloride. The reaction is often carried out in a polar aprotic solvent like aqueous dimethylformamide (DMF) and can proceed under mild conditions, even at room temperature. The presence of an oxidant is crucial for the catalytic turnover.
While this method is widely used for the synthesis of 2-methylbenzofurans, modifications to the substrate and reaction conditions can potentially lead to the formation of 3(2H)-benzofuranones. For instance, the use of an o-allylphenol bearing an appropriate substituent on the allyl chain could favor the formation of the ketone functionality upon cyclization and subsequent rearrangement or oxidation. This methodology represents an important tool for the construction of the benzofuran ring system due to its operational simplicity and the ready availability of the starting materials.
Table 4: Palladium(II)-Catalyzed Oxidative Cyclization of o-Allylphenols This table is interactive. Click on the headers to sort the data.
| Entry | Catalyst | Co-oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PdCl2 | Cu(OAc)2/LiCl | aq. DMF | 25 | 90 |
| 2 | Pd(OAc)2 | Cu(OAc)2 | DMF | 100 | 85 |
Organocatalytic Cyclization Strategies
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures. In the context of benzofuranone synthesis, organocatalytic strategies often employ chiral organic molecules to catalyze key bond-forming reactions, establishing stereocenters with high fidelity.
One notable approach involves an enantioselective intramolecular double cyclization, which can construct the privileged cyclopenta[b]benzofuran scaffold. nih.gov This one-pot process may utilize a dual catalytic system, combining a Brønsted base (like quinine) and a N-heterocyclic carbene (NHC) catalyst. nih.govresearchgate.net The reaction proceeds through a cycle-specific enantioselective Michael addition followed by a benzoin condensation of ortho-substituted cinnamaldehydes, achieving moderate to good yields and excellent stereoselectivities. nih.gov
Furthermore, bifunctional organocatalysts, such as those incorporating a thiourea or squaramide moiety alongside a Brønsted base, are effective in activating both nucleophiles and electrophiles through non-covalent interactions like hydrogen bonding. beilstein-journals.org This dual activation is crucial for achieving high enantioselectivity in cyclization reactions. beilstein-journals.org For instance, the asymmetric allylic alkylation of benzofuran-3(2H)-ones has been accomplished using a bifunctional thiourea organocatalyst, leading to a series of 2,2-disubstituted benzofuranones with adjacent tetrasubstituted and tertiary stereocenters in good yields and stereoselectivities. researchgate.net Proline-based organocatalysts have also been successfully employed for the synthesis of arylidene benzofuranone intermediates via Aldol (B89426) condensation. dntb.gov.ua
Clay Catalysis and Microwave-Assisted Condensation Reactions
In pursuit of more sustainable and efficient synthetic protocols, clay catalysis combined with microwave irradiation has proven to be a highly effective method. This solvent-free approach aligns with the principles of green chemistry, often leading to shorter reaction times, cleaner reactions, and higher yields.
The condensation of benzofuran-3(2H)-one (also known as 3-coumaranone) with α,β-dicarbonyl compounds can be efficiently catalyzed by clays such as K10, KSF, or acid-treated Algerian clay. mdpi.comsciforum.net When an equimolar mixture of the reactants is adsorbed onto the clay and irradiated with microwaves, novel acylaurones are produced in good yields, typically around 80%. mdpi.comsciforum.net This method is advantageous as it proceeds under acidic conditions, which circumvents the benzylic rearrangement of the dicarbonyl compounds that can occur in a basic medium. sciforum.net The reaction is highly stereoselective, preferentially forming the more stable E-isomer. mdpi.comresearchgate.net
The effectiveness of microwave-assisted acid treatment on 2:1 clay minerals has been shown to significantly increase their specific surface area, which enhances their catalytic activity. mdpi.com
| Benzofuranone Reactant | Dicarbonyl Reactant | Catalyst | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 3-Coumaranone | Benzil | Clay K10 | 150 | 15 | 80 |
| 6-Hydroxybenzofuran-3(2H)-one | Benzil | Clay K10 | 150 | 10 | 75 |
| 6-Methoxybenzofuran-3(2H)-one | Benzil | Clay K10 | 150 | 10 | 78 |
| 3-Coumaranone | 4,4'-Dimethylbenzil | Clay K10 | 150 | 15 | 82 |
Functionalization and Derivatization of the Benzofuranone Scaffold
Once the core benzofuranone ring system is synthesized, its functionalization and derivatization are crucial for creating a diverse range of compounds with varied properties.
Asymmetric Synthetic Routes
Creating chiral centers, particularly quaternary stereocenters, on the benzofuranone scaffold is of great interest. Asymmetric synthesis provides the means to control the three-dimensional arrangement of atoms, which is critical for biological activity.
Various asymmetric strategies have been developed. For example, asymmetric allylboration using chiral allyldialkylboranes allows for the enantioselective synthesis of homoallylic alcohols from ketones. york.ac.uk This method has been applied to various ketone types, including aliphatic and aromatic ketones, to produce tertiary homoallylic alcohols, although with varying degrees of enantiomeric excess (ee). york.ac.uk Another approach is the organocatalytic asymmetric allylic alkylation of benzofuran-3(2H)-ones with reagents like nitroallylic acetates, which utilizes a bifunctional thiourea organocatalyst to achieve good stereoselectivities via an SN2′ substitution mechanism. researchgate.net
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a particularly powerful and versatile method for generating enantioenriched compounds bearing quaternary carbon stereocenters. researchgate.netnih.gov The reaction typically involves the palladium-catalyzed ionization of an allyl ester, followed by the extrusion of carbon dioxide to form a lactam enolate in situ. nih.gov This enolate then recombines with the electrophilic Pd-π-allyl complex, converting racemic starting materials into enantiomerically enriched products with high yield and enantiomeric excess. nih.gov
This methodology has been successfully applied to benzofuran-3(2H)-one-derived α-aryl-β-keto esters. researchgate.net The use of chiral ligands, such as Trost-type bisphosphine ligands, is critical for inducing asymmetry. thieme-connect.de For instance, the (R,R)-ANDEN phenyl Trost ligand has been employed to synthesize sterically hindered α-aryl-α-allyl benzofuran-3(2H)-ones in moderate to high yields and with enantioselectivities of up to 96% ee. researchgate.net The choice of ligand can significantly impact the reaction's outcome; studies have shown that ligands with chiral cyclohexane scaffolds can offer substantial improvements in enantioselectivity over original Trost ligands. thieme-connect.de
| Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| L4 (R = tBu) | Benzofuran | 95 | 62 |
| L8 | Benzofuran | 86 | 4 |
| L12 | Benzofuran | - | 65 |
| L19 | Benzofuran 19a | - | 79 |
| L25 | Aryl-substituted Benzofurans | Identified as the best ligand |
Arylation Reactions utilizing Aryllead(IV) Reagents
The introduction of aryl groups onto the benzofuranone scaffold is a key transformation for synthesizing a variety of derivatives. While direct C-H arylation of benzofurans using reagents like aryl halides or triarylantimony difluorides is a well-established method for creating 2-arylbenzofurans nih.gov, the arylation at other positions often requires pre-functionalization.
A mild and effective method for installing aryl groups involves the use of aryllead(IV) triacetate reagents. researchgate.net This methodology has been used to prepare α-aryl-β-keto allyl ester substrates derived from benzofuran-3(2H)-one. These arylated intermediates are then subjected to reactions like the Pd-catalyzed DAAA to generate α-aryl-α-allyl benzofuran-3(2H)-ones. researchgate.net This two-step sequence demonstrates the utility of aryllead reagents in the synthesis of complex benzofuranone derivatives. researchgate.net
Electrophilic Substitution and Aldol Condensation for Novel Benzofuranone Derivatives
The α-carbon to the carbonyl group in 3(2H)-benzofuranone is nucleophilic in its enol or enolate form, making it susceptible to electrophilic attack. msu.edu This reactivity is harnessed in Aldol-type reactions to form new carbon-carbon bonds. msu.edumasterorganicchemistry.com
The Aldol condensation is a fundamental transformation where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to yield a conjugated enone. rsc.orgvanderbilt.edu A specific variant, the Claisen-Schmidt condensation, involves the reaction of a ketone (like benzofuran-3(2H)-one) with an aldehyde, often an aromatic aldehyde, to produce α,β-unsaturated derivatives. msu.edursc.org These reactions can be catalyzed by either acid or base. rsc.org For example, the acid-catalyzed condensation of benzofuran-3(2H)-one with various benzaldehydes is a primary route for synthesizing aurones (2-benzylidenebenzofuran-3-(2H)-ones). rsc.org This synthetic pathway is robust and compatible with a wide array of substituents. rsc.org
Radical Cyclization-Dimerization Approaches for Polycyclic Benzofuranones
Radical cyclization reactions represent a powerful tool for the construction of complex cyclic systems, including the benzofuranone scaffold. While direct radical dimerization to form the primary 2-allyl-3(2H)-benzofuranone is less common, cascade radical processes are employed to build more complex, polycyclic structures derived from benzofurans. These reactions often proceed through a sequence involving the generation of a radical species, which then undergoes an intramolecular cyclization followed by an intermolecular coupling or dimerization step.
One notable approach involves a single-electron transfer (SET) to a suitably designed precursor, such as a 2-iodo aryl allenyl ether, to initiate a radical cyclization. This is followed by an intermolecular radical-radical coupling. nih.gov This strategy allows for the construction of complex benzofuran derivatives in a mild and broadly applicable manner. nih.gov Although these methods are more frequently applied to the synthesis of complex benzofuran-based amines, the underlying principle of radical cyclization followed by intermolecular coupling demonstrates a viable pathway to polycyclic systems containing the benzofuranone core. nih.gov The rarity of such cascade reactions for building benzofuran structures highlights the novelty and utility of this approach for accessing compounds that would be difficult to prepare using conventional methods. nih.gov
Tandem Friedel-Crafts/Lactonization Sequences
A highly efficient and metal-free approach to synthesizing 3,3-disubstituted benzofuranones involves a tandem Friedel-Crafts/lactonization reaction. organic-chemistry.orgnih.govecnu.edu.cn This method provides access to benzofuranones bearing a quaternary carbon center at the C3 position, which are important structural motifs in many bioactive natural products. organic-chemistry.org
The reaction typically involves the treatment of substituted phenols with tertiary α-hydroxy acid esters in the presence of a strong acid catalyst, such as perchloric acid (HClO₄), in a suitable solvent like nitromethane (B149229) (CH₃NO₂). organic-chemistry.orgnih.gov The sequence is believed to proceed via an initial Friedel-Crafts alkylation of the electron-rich phenol by the carbocation generated from the α-hydroxy ester, followed by an intramolecular cyclization (lactonization) to form the benzofuranone ring. organic-chemistry.orgnih.govecnu.edu.cn
Optimization studies have shown that the choice of catalyst and solvent is crucial for the reaction's success. For instance, using HClO₄ in CH₃NO₂ at 70 °C has been found to provide high yields. organic-chemistry.org The substrate scope is broad, with electron-rich phenols generally showing higher reactivity. organic-chemistry.org However, the method is less effective for α,α-dialkyl hydroxy acid esters due to competing elimination reactions. organic-chemistry.org The utility of the resulting benzofuranones is enhanced by their potential for further transformation into complex polycyclic compounds through subsequent reactions like palladium-catalyzed couplings. organic-chemistry.orgnih.gov
Table 1: Tandem Friedel-Crafts/Lactonization Reaction Conditions and Scope
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|
Introduction and Transformation of the 2-(2-propenyl) Group
The 2-(2-propenyl) or allyl group is a versatile functional handle in organic synthesis. Its introduction at the C2 position of the 3(2H)-benzofuranone scaffold opens up a wide array of possibilities for subsequent chemical modifications. The double bond of the allyl group can participate in various transformations, including additions, oxidations, and metathesis reactions, while the allylic position is reactive towards substitution. These transformations allow for the elaboration of the benzofuranone core into more complex and structurally diverse molecules.
Radical Carbon-Carbon Coupling Methods
Radical carbon-carbon coupling methods, particularly cross-dehydrogenative coupling (CDC), offer a direct approach for forming C-C bonds by the formal coupling of two C-H bonds. While not directly installing a 2-propenyl group, these methods can be used to functionalize the benzofuranone core. For instance, transition-metal-free CDC reactions have been developed to create all-carbon quaternary centers at the C3 position of 3-aryl benzofuran-2(3H)-ones by coupling them with toluenes or phenols, using an oxidant like di-tert-butyl peroxide (DTBP). This process proceeds through the generation of carbon-centered radicals on both coupling partners, which then combine to form the new C-C bond.
Allylic Alkylation Strategies
Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective introduction of substituents, including the allyl group, to form stereogenic centers. In the context of benzofuranones, this strategy has been successfully employed to create chiral quaternary centers at the C3 position.
Phosphine-catalyzed asymmetric substitution of Morita–Baylis–Hillman (MBH) carbonates with 3-substituted benzofuran-2(3H)-ones is one such approach. rsc.org This reaction yields allylic alkylation products that possess adjacent quaternary and tertiary stereocenters with high yields and enantioselectivities under mild conditions. rsc.org Similarly, palladium-catalyzed AAA reactions using prochiral oxindole nucleophiles have been extensively studied and provide a framework for potential application to benzofuranone systems. nih.gov These reactions are crucial for constructing stereogenic centers, including the spiro-quaternary centers found in various natural products. nih.gov
Table 2: Examples of Asymmetric Allylic Alkylation in Heterocyclic Systems
| Nucleophile | Electrophile | Catalyst System | Key Feature | Ref |
|---|---|---|---|---|
| 3-Substituted Benzofuran-2(3H)-one | MBH Carbonate | Chiral Phosphine | Adjacent quaternary & tertiary stereocenters | rsc.org |
Olefin Metathesis and Related Transformations
Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts). wikipedia.orgorganic-chemistry.org The 2-(2-propenyl) group on a benzofuranone is an ideal substrate for several types of metathesis reactions.
Cross-Metathesis (CM): The terminal double bond of the 2-propenyl group can react with another olefin to create a new, more substituted double bond. This allows for the elongation or modification of the side chain. To favor the desired cross-product, the reaction can be driven by the removal of the volatile byproduct, ethene. organic-chemistry.org
Ring-Closing Metathesis (RCM): If another double bond is present elsewhere in the molecule, RCM can be used to form a new cyclic structure fused to the benzofuranone core. wits.ac.za This is a powerful strategy for constructing complex polycyclic systems from simple acyclic precursors. wits.ac.za
Ring-Opening Metathesis Polymerization (ROMP): While less common for functionalizing a specific molecule, if the benzofuranone is part of a strained cyclic olefin, it could undergo ROMP to form a polymer. uwindsor.ca
The versatility and functional group tolerance of modern metathesis catalysts make this a highly attractive strategy for elaborating the 2-(2-propenyl)benzofuranone structure. organic-chemistry.orgbeilstein-journals.org
Table 3: Common Catalysts for Olefin Metathesis
| Catalyst Type | Metal Center | Key Characteristics | Common Applications | Ref |
|---|---|---|---|---|
| Grubbs' Catalysts (1st, 2nd, 3rd Gen) | Ruthenium (Ru) | High tolerance for functional groups, stable to air and moisture. | RCM, CM, ROMP | wikipedia.orgorganic-chemistry.org |
Halocyclization Reactions of 2-(2-propenyl) Moieties (e.g., Iodo- and Bromo-enolcyclization)
Halocyclization reactions, such as iodo- or bromo-enolcyclization, are effective methods for transforming an olefin-containing moiety into a halogenated cyclic ether or lactone. For 3(2H)-benzofuranone, 2-(2-propenyl)-, the enol or enolate form of the ketone can act as the nucleophile that attacks the double bond, which has been activated by an electrophilic halogen source (e.g., I₂ or N-bromosuccinimide).
This intramolecular reaction results in the formation of a new ring, typically a five- or six-membered ether, fused to the benzofuranone core, with a halomethyl group appended. This transformation simultaneously constructs a new C-O and C-X (X = halogen) bond and creates new stereocenters, providing a rapid increase in molecular complexity. The resulting halo-functionalized polycyclic product can then be further modified, for example, through elimination or substitution reactions.
Isomerization of Allyl to 1-Propenyl Derivatives
The isomerization of the 2-propenyl (allyl) group at the C2 position of the benzofuranone ring to the more thermodynamically stable 1-propenyl (propen-1-yl) isomer is a significant transformation. This process, which involves the migration of the double bond, can be achieved under various catalytic conditions. While specific studies detailing the isomerization of 2-(2-propenyl)-3(2H)-benzofuranone are not extensively detailed in the provided context, this type of allyl-to-propenyl isomerization is a well-established reaction in organic synthesis, often accomplished using bases or transition metal catalysts.
Stereo- and Regioselective Synthesis of 3(2H)-Benzofuranone, 2-(2-propenyl)-
Controlling the stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like 2-(2-propenyl)-3(2H)-benzofuranone, as these factors critically influence the compound's biological activity and physical properties.
Enantioselective Methodologies and Enantiomeric Excess Control
Achieving high enantioselectivity in the synthesis of 2-allyl-3(2H)-benzofuranones, particularly those with a quaternary stereocenter at the C2 position, has been successfully addressed using techniques like the Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA). researchgate.net This method has been applied to the enantioselective synthesis of sterically hindered α-aryl-α-allyl benzofuran-3(2H)-ones. researchgate.net
In a notable study, researchers utilized α-aryl-β-keto allyl ester substrates derived from benzofuran-3(2H)-one. researchgate.net The key to achieving high enantiomeric excess (ee) was the use of a chiral ligand, specifically the (R,R)-ANDEN phenyl Trost ligand. researchgate.net This approach yielded the desired α-aryl-α-allyl benzofuran-3(2H)-one products in moderate to high yields and with enantioselectivities reaching up to 96% ee. researchgate.netresearchgate.net The highest levels of enantioselectivity were observed for substrates that had a di-ortho-substitution pattern on the aryl ring or contained naphthyl groups. researchgate.net The reaction's success demonstrates a robust method for creating sterically congested quaternary stereocenters with a high degree of enantiomeric control. researchgate.net
Below is a table summarizing the optimization of the DAAA reaction for a model substrate.
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd2(dba)3 | (R,R)-L1 | 1,4-Dioxane | 25 | 85 | 92 |
| 2 | Pd(OAc)2 | (R,R)-L1 | 1,4-Dioxane | 25 | 78 | 88 |
| 3 | [Pd(allyl)Cl]2 | (R,R)-L1 | 1,4-Dioxane | 25 | 82 | 91 |
| 4 | Pd2(dba)3 | (R,R)-L1 | Toluene | 25 | 75 | 85 |
| 5 | Pd2(dba)3 | (R,R)-L1 | 2-MeTHF | 25 | 83 | 91 |
Data is illustrative and based on findings for related structures.
Diastereoselective Control in Multi-Chiral Center Synthesis
The synthesis of 2-(2-propenyl)-3(2H)-benzofuranone derivatives that contain multiple chiral centers presents the additional challenge of controlling diastereoselectivity. This involves directing the reaction to form a specific stereoisomer among several possibilities. One approach involves the diastereoselective synthesis of benzofuran-3(2H)-one-hydantoin dyads. While not directly involving a 2-propenyl group, these studies highlight the strategies used to control the relative stereochemistry of complex benzofuranone structures. researchgate.net The precise control over the spatial orientation of incoming groups relative to existing stereocenters is crucial and often relies on steric hindrance, substrate control, or the use of chiral catalysts that can differentiate between diastereomeric transition states.
Strategies for Control of Regioisomeric Purity
Regioselectivity in the synthesis of 2-(2-propenyl)-3(2H)-benzofuranone ensures that the allyl group is introduced exclusively at the C2 position of the benzofuranone core, avoiding O-allylation or substitution at other positions on the aromatic ring. The Decarboxylative Asymmetric Allylic Alkylation (DAAA) method is highly regioselective. researchgate.net The reaction proceeds through an enolate intermediate, and the subsequent allylation occurs specifically at the α-carbon (the C2 position), driven by the electronic and steric nature of the substrate and catalyst system. researchgate.net
Other strategies for achieving regioselective synthesis of substituted benzofuranones involve cascade reactions. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes can be used for the regioselective preparation of benzofuranones with predictable substitution patterns. nih.govoregonstate.edu By carefully choosing the starting materials and reaction conditions, complex substitution patterns can be created with high regiochemical control. nih.govoregonstate.edu
Sustainable and Green Chemistry Approaches in 3(2H)-Benzofuranone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. This includes the careful selection of solvents and the development of more efficient catalytic systems.
Solvent Selection and Optimization (e.g., 2-MeTHF)
Solvent choice is a critical aspect of green chemistry. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a more environmentally friendly alternative to traditional solvents like 1,4-dioxane or tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net Derived from renewable resources such as levulinic acid, 2-MeTHF exhibits favorable properties, including lower water solubility, which simplifies product extraction and solvent recovery. researchgate.netrepec.orgmdpi.com
In the context of the enantioselective synthesis of 2-allyl-3(2H)-benzofuranone derivatives, a solvent screen demonstrated that 2-MeTHF could be used effectively. researchgate.net While many solvents led to decreased yields and selectivity, 2-MeTHF provided results comparable to 1,4-dioxane, making it a viable green alternative. researchgate.net The use of such bio-derived solvents is a significant step toward more sustainable synthetic routes. researchgate.net
The following table shows a comparison of different solvents in the DAAA reaction.
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | 1,4-Dioxane | 85 | 92 |
| 2 | Toluene | 75 | 85 |
| 3 | CH2Cl2 | 60 | 80 |
| 4 | CH3CN | 55 | 78 |
| 5 | 2-MeTHF | 83 | 91 |
Data is illustrative and based on findings for related structures. researchgate.net
Catalyst Efficiency and Recyclability in the Synthesis of 3(2H)-Benzofuranone, 2-(2-propenyl)- and its Derivatives
The efficiency and reusability of catalysts are paramount in the development of sustainable and economically viable synthetic methodologies for 3(2H)-Benzofuranone, 2-(2-propenyl)- and its derivatives. Research in this area has largely focused on palladium-catalyzed reactions, which are instrumental in the allylation of the benzofuranone core. The ability to recycle these often expensive and environmentally sensitive metal catalysts is a key consideration in modern organic synthesis.
Catalyst Efficiency
The efficiency of a catalyst in the synthesis of 2-allyl-3(2H)-benzofuranone and its analogues is typically evaluated based on reaction yield, selectivity (regio- and stereoselectivity), and turnover number (TON) or turnover frequency (TOF). Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a prominent method for introducing the 2-propenyl group.
In these reactions, the choice of palladium precursor, ligand, and reaction conditions significantly influences the catalyst's performance. For instance, the Tsuji-Trost reaction, a palladium-catalyzed substitution, is a foundational method for this transformation wikipedia.org. The catalytic cycle involves the coordination of a palladium(0) complex to the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) intermediate. The subsequent nucleophilic attack by the enolate of 3(2H)-benzofuranone yields the desired product wikipedia.org. The efficiency of this process is highly dependent on the phosphine ligands used, which can modulate the reactivity and selectivity of the palladium center wikipedia.org.
Research has demonstrated that bidentate phosphine ligands are often effective in these catalytic systems. For the related synthesis of 2-((arylsulfonyl)methyl)benzofurans from benzofuran-2-ylmethyl acetates, a catalytic system of [Pd(η³-C₃H₅)Cl]₂ with XPhos as the ligand proved to be highly efficient nih.gov. While not the direct synthesis of the target compound, this highlights the importance of ligand selection in achieving high yields in palladium-catalyzed substitutions on the benzofuranone framework.
Catalyst Recyclability
A significant challenge in homogeneous catalysis, including palladium-catalyzed allylic alkylations, is the recovery and reuse of the catalyst from the reaction mixture. To address this, considerable effort has been directed towards the development of heterogeneous or immobilized catalytic systems. These approaches facilitate easier separation of the catalyst from the product and unreacted starting materials, thereby allowing for its recycling.
One promising strategy involves the use of ionic liquids as a reaction medium. A study on the recyclable palladium-catalyzed synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols, a structurally related compound, demonstrated the potential of this approach nih.gov. In this work, a PdI₂-KI catalytic system was employed in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄). The catalyst could be successfully recycled and reused up to six times without a significant decrease in its catalytic activity nih.gov.
The table below summarizes the recyclability data from this study:
| Cycle | Yield (%) |
| 1 | 86 |
| 2 | 85 |
| 3 | 84 |
| 4 | 83 |
| 5 | 82 |
| 6 | 81 |
Table 1: Recyclability of the PdI₂-KI catalyst in the synthesis of a 2-methylene-2,3-dihydrobenzofuran-3-ol derivative in an ionic liquid medium. nih.gov
Another approach to catalyst recyclability is the immobilization of the palladium catalyst onto a solid support. Microporous organic polymers (POPs) containing diphosphine derivatives have been used to anchor palladium(II) acetate mdpi.com. These supported catalysts have shown excellent recyclability in Suzuki-Miyaura coupling reactions, maintaining their activity for at least five consecutive runs with no significant palladium leaching mdpi.com. While this application is on a different reaction, the principle of using porous polymers as scaffolds for recyclable palladium catalysts is highly relevant for the synthesis of 2-allyl-3(2H)-benzofuranone.
Magnetic nanoparticles have also been explored as supports for catalysts, allowing for easy separation from the reaction mixture using an external magnetic field mdpi.com. This method offers a practical and efficient way to recover and reuse catalysts, a technique that holds promise for the synthesis of benzofuranone derivatives mdpi.com.
Reaction Mechanisms and Kinetics of 3 2h Benzofuranone, 2 2 Propenyl Transformations
Theoretical Frameworks for Reaction Mechanism Elucidation
Theoretical and computational chemistry provide indispensable tools for mapping the intricate pathways of chemical reactions. By modeling reaction intermediates, transition states, and potential energy surfaces, these frameworks offer deep insights into the energetic and structural factors that control reaction outcomes.
Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and reactivity of molecules involved in the synthesis of benzofuran (B130515) derivatives. physchemres.orgresearchgate.netjetir.org DFT calculations allow for the determination of optimized geometries of reactants, intermediates, and transition states, as well as their corresponding energies. researchgate.net This information is vital for constructing detailed potential energy surfaces and identifying the most plausible reaction pathways. pku.edu.cn
In the context of benzofuranone synthesis, DFT studies help to:
Elucidate Regio- and Stereoselectivity: DFT can explain the origins of selectivity by comparing the energies of transition states leading to different isomers.
Analyze Catalyst-Substrate Interactions: In catalyzed reactions, DFT models can detail how a catalyst activates the substrate, providing a molecular-level understanding of the catalyst's role. Studies on benzofuran derivatives have successfully used DFT to correlate calculated geometric parameters with experimental data, confirming the suitability of the chosen theoretical methods. physchemres.orgresearchgate.net
For example, DFT calculations on 2-phenylbenzofuran (B156813) using various functionals like GGA-PBE have shown good agreement between predicted and experimental structural results, validating the use of these methods for studying related benzofuran systems. physchemres.org Similarly, investigations into other benzofuran derivatives have utilized DFT to explore molecular properties and reactivity, highlighting how factors like the HOMO-LUMO energy gap can indicate a molecule's potential reactivity. researchgate.netjetir.org
Transition State Theory (TST) provides a fundamental framework for understanding and calculating the rates of chemical reactions. wikipedia.org TST postulates that a reaction proceeds from reactants to products through a high-energy, unstable intermediate known as the activated complex or transition state. fiveable.melibretexts.org The theory assumes a quasi-equilibrium between the reactants and the activated complex. wikipedia.orgyoutube.com
The rate constant (k) of a reaction, according to TST, is related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. youtube.com The core principles of TST include:
Reactions are studied by examining the activated complex at the saddle point of a potential energy surface. wikipedia.org
The rate of product formation depends on the concentration of this activated complex and the frequency at which it decomposes into products. fiveable.melibretexts.org
The relationship between the rate constant and activation energy is exponential, as also described by the Arrhenius equation. fiveable.me
Mechanistic Pathways of Benzofuranone Ring Formation
The construction of the 3(2H)-benzofuranone ring, particularly with a substituent at the C2 position like the 2-propenyl group, can be achieved through several distinct mechanistic pathways. These routes often involve the cyclization of a suitably functionalized phenol (B47542) precursor.
Electrophilic cyclization is a common strategy for forming the benzofuranone ring. This process typically involves an intramolecular attack of the phenolic oxygen onto an electrophilically activated carbon-carbon multiple bond. For the synthesis of 2-substituted-3(2H)-benzofuranones, a key precursor is often an o-alkynylphenol. researchgate.net The cyclization can be promoted by various electrophilic species. One notable method employs Selectfluor, a powerful electrophilic fluorinating agent, in conjunction with a gold(I) catalyst to achieve the cycloisomerization of o-alkynylphenols into benzofuran-3(2H)-ones. researchgate.net
Transition metal catalysis offers a powerful and versatile platform for synthesizing complex heterocyclic structures like 2-allyl-3(2H)-benzofuranone. researchgate.net Gold and palladium are particularly prominent in this field.
Gold (Au) Catalysis: Gold catalysts, especially cationic gold(I) complexes, are renowned for their ability to activate alkynes and allenes toward nucleophilic attack. rsc.orgnih.gov In the synthesis of benzofuranones, gold catalysis is often employed in the intramolecular hydroalkoxylation or cycloisomerization of o-alkynylphenols. researchgate.netnih.gov The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic and susceptible to intramolecular attack by the nearby hydroxyl group. Mechanistic studies suggest that different pathways can operate, including a base-assisted transmetalation between the gold(I) catalyst and other reagents, such as aryl boronic acids, in cross-coupling reactions. researchgate.net
Palladium (Pd) Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in C-C and C-O bond formation. mdpi.com For the synthesis of 2-substituted benzofuranones, palladium-catalyzed reactions such as the Decarboxylative Asymmetric Allylic Alkylation (DAAA) are highly effective. researchgate.net This method has been successfully applied to the enantioselective synthesis of sterically hindered α-aryl-α-allyl benzofuran-3(2H)-ones. researchgate.net Another approach involves the palladium-catalyzed carbonylative intramolecular synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols. nih.gov Furthermore, palladium-catalyzed C-H activation and oxidation tandem reactions provide a direct route to functionalized benzofurans from simple precursors. rsc.org The choice of ligands and the palladium source can significantly influence the reaction's efficiency and outcome. unicatt.it
Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of synthetic chemistry, offering a metal-free alternative for many transformations. organic-chemistry.org N-Heterocyclic carbenes (NHCs) are particularly effective organocatalysts for synthesizing benzofuran-3(2H)-ones. mdpi.comdocumentsdelivered.com
One prominent NHC-catalyzed method is the intramolecular Stetter reaction. mdpi.com This reaction can be used to construct five-membered rings, leading to chiral 2,2-disubstituted benzofuran-3(2H)-ones with high enantioselectivity. mdpi.comdocumentsdelivered.com The mechanism typically involves the NHC adding to an aldehyde (often derived from a salicylaldehyde (B1680747) precursor) to form a Breslow intermediate. This nucleophilic species then undergoes an intramolecular conjugate addition onto an activated alkene, followed by proton transfer and catalyst regeneration to yield the cyclized benzofuranone product. This strategy allows for the creation of complex quaternary stereogenic centers at the C2 position. mdpi.com
Radical-Mediated Cyclization Mechanisms
The synthesis of complex heterocyclic structures, such as those derived from benzofurans, can be effectively achieved through radical cyclization cascade reactions. nih.govresearchgate.net These reactions are often initiated by a single-electron transfer (SET) process. nih.govresearchgate.net In the context of 2-substituted benzofuranone derivatives, a radical can be generated on the benzofuranone core or an associated substituent. This radical can then undergo an intramolecular addition to an unsaturated bond, such as the double bond in the 2-(2-propenyl) group, leading to the formation of a new cyclic structure.
The regioselectivity of these cyclization reactions is a critical aspect, often governed by Baldwin's Rules. For radical cyclizations, the exo mode of cyclization is generally preferred for the formation of 5- and 6-membered rings, as this pathway is typically kinetically favored. rutgers.edu In the case of a radical generated on the benzofuranone moiety, a 5-exo-trig cyclization onto the proximal carbon of the allyl group's double bond would lead to a five-membered ring fused to the benzofuranone structure. Conversely, a 6-endo-trig cyclization would involve the attack of the radical on the terminal carbon of the double bond, forming a six-membered ring. The presence of substituents on the alkene can influence this selectivity, with steric hindrance potentially favoring the endo product. rutgers.edu
A common method for initiating such radical cyclizations involves the use of radical initiators or transition metal catalysts. For instance, systems involving manganese(III) acetate (B1210297) can mediate the formation of a radical on a dicarbonyl compound, which then adds to the alkene of a molecule like 2-allyl-substituted piperazine, initiating a cyclization cascade. nih.gov While the specific substrate differs, the principle of radical addition followed by cyclization is transferable to the 2-(2-propenyl)-3(2H)-benzofuranone system. The stability of the radical intermediates plays a crucial role; radicals formed adjacent to aromatic rings are generally more stable, which can direct the regioselectivity of the initial radical addition. nih.gov
Reactivity and Transformation Mechanisms of the 2-(2-propenyl) Moiety
The 2-(2-propenyl) group is a highly reactive functional handle that allows for a variety of chemical transformations.
Mechanisms of Allylic Substitution Reactions
Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) represents a potent method for the enantioselective synthesis of molecules containing α-allyl-α-aryl stereocenters, including derivatives of benzofuran-3(2H)-one. researchgate.netresearchgate.net This reaction typically involves an allylic substrate, such as an allyl β-keto ester derived from the parent benzofuranone. The mechanism proceeds through the formation of a π-allyl palladium intermediate. The palladium(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition, which leads to the expulsion of a leaving group (in the case of DAAA, this is coupled with decarboxylation) and the formation of a cationic (η³-allyl)palladium(II) complex. A subsequent nucleophilic attack on this complex, often guided by a chiral ligand to control stereochemistry, regenerates the palladium(0) catalyst and yields the allylic substitution product. researchgate.net The use of specific ligands, such as the (R,R)-ANDEN phenyl Trost ligand, has been shown to be effective in inducing high enantioselectivity in the synthesis of α-aryl-α-allyl benzofuran-3(2H)-ones. researchgate.net
Mechanisms of Allylic Oxidation Reactions
The allylic C-H bonds of the 2-(2-propenyl) group are susceptible to oxidation, providing a pathway to introduce new functional groups. Palladium catalysis is also prominent in this class of reactions. A combination of a palladium(II) salt, a ligand, and an oxidant can achieve the selective oxidation of terminal alkenes to linear allylic esters. nih.gov The mechanism is believed to involve the coordination of the palladium catalyst to the alkene. A subsequent C-H activation step, often the rate-determining step, forms a π-allyl palladium intermediate. This intermediate is then intercepted by an oxygen nucleophile, derived from the oxidant (e.g., tert-butyl benzoyl peroxide), to furnish the allylic ester product through reductive elimination. The choice of ligand, such as 4,5-diazafluoren-9-one, can be crucial for achieving high yields and selectivity, particularly with hindered substrates. nih.gov
Table 1: Catalyst System for Allylic Oxidation of Hindered Alkenes
| Component | Function | Example |
|---|---|---|
| Catalyst | Activates the C-H bond | Palladium(II) benzoate |
| Ligand | Modulates reactivity and selectivity | 4,5-diazafluoren-9-one |
| Oxidant | Provides the oxygen source | tert-butyl benzoyl peroxide |
| Additive | Can improve reaction yields | Benzoquinone (BQ) |
Data sourced from a study on palladium-catalyzed oxidation of hindered alkenes. nih.gov
Stereochemical and Regiochemical Aspects of Double Bond Isomerization
The isomerization of the double bond in the 2-(2-propenyl) group from the terminal position (α-position) to an internal position (β- or γ-position relative to the benzofuranone ring) is a significant transformation. Achieving high regioselectivity and stereoselectivity (i.e., formation of Z or E isomers) is a key challenge. nih.gov
Recent advances have demonstrated that high-spin cobalt(I) complexes can catalyze the highly regioselective and Z-selective isomerization of terminal alkenes, including allylbenzenes which are structurally similar to the 2-(2-propenyl) moiety. nih.gov Deuterium labeling studies suggest that this transformation proceeds through a π-allyl mechanism, distinct from the more common alkyl-based mechanisms. Computational studies indicate that a change in the spin state of the cobalt catalyst during the C-H activation transition state is key to differentiating the energy barriers leading to the Z and E products, thereby enabling high stereocontrol. nih.gov Ruthenium catalysts have also been employed for the isomerization of allyl groups in the synthesis of substituted benzofurans, often as part of a tandem isomerization/ring-closing metathesis sequence. organic-chemistry.org
Table 2: Key Factors in Selective Double Bond Isomerization
| Factor | Influence | Example System |
|---|---|---|
| Catalyst | Determines mechanism and selectivity | High-spin Cobalt(I) complex for Z-selectivity |
| Ligand | Supports the catalyst and influences stereocontrol | β-dialdiminate ligand on Cobalt(I) |
| Substrate | Electronic and steric properties | Allylarenes |
| Mechanism | Pathway of bond rearrangement | π-allyl mechanism |
Information based on studies of Z-selective double bond transposition. nih.gov
Mechanisms of Polymerization Initiations
The propenyl group's double bond makes 3(2H)-Benzofuranone, 2-(2-propenyl)- a potential monomer for polymerization reactions. Free-radical polymerization is a common method for polymerizing vinyl compounds. youtube.com This process consists of three main stages:
Initiation: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is cleaved by heat or UV light to generate free radicals. youtube.com This initiator radical then adds to the double bond of the 2-(2-propenyl) group, creating a new, larger radical centered on the monomer unit.
Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain. youtube.com
Termination: The growth of the polymer chain is halted. This can occur through several mechanisms, including combination, where two growing chains couple together, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two "dead" polymer chains. youtube.com
Additionally, photoinduced electron transfer can initiate cycloaddition reactions and polymerization of related vinylbenzofuran compounds, suggesting an alternative pathway for polymerization initiation. researchgate.net
Influence of Substituents on Reaction Pathways and Kinetics
Substituents on either the aromatic ring of the benzofuranone or the allylic chain can significantly influence the reaction pathways and kinetics of the transformations discussed.
Theoretical studies on related benzofused heterocyclic systems have shown that substituents can alter the stability, reactivity, and electronic properties of the molecule. researchgate.net For instance, electron-donating groups (e.g., -OH, -OCH₃) on the benzene (B151609) ring would increase the electron density of the π-system. This would likely accelerate electrophilic substitution reactions and could influence the rate of palladium-catalyzed C-H activation in allylic oxidation by making the alkene more electron-rich. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the electron density, potentially slowing down these reactions.
In the case of palladium-catalyzed DAAA, the electronic and steric nature of substituents on the aryl group being added, as well as on the benzofuranone itself, has been shown to be critical. High yields and enantioselectivities have been observed for substrates containing a di-ortho-substitution pattern on the aryl ring. researchgate.net This suggests that steric hindrance can play a crucial role in the transition state of the enantioselective step, leading to better stereochemical outcomes. The stability of radical intermediates is also highly dependent on substituents. A substituent that can stabilize an adjacent radical through resonance or inductive effects would favor reaction pathways that proceed through that specific radical intermediate, thereby controlling the regioselectivity of the reaction. nih.gov
Computational Exploration of Potential Energy Surfaces
The transformation of 3(2H)-Benzofuranone, 2-(2-propenyl)-, a molecule possessing a reactive allyl group, presents a rich landscape for theoretical investigation into its potential reaction pathways. Understanding the intricate details of these transformations at a molecular level requires sophisticated computational methods capable of navigating the complex potential energy surface (PES). The PES is a conceptual map that describes the energy of a molecule as a function of its geometry, with valleys representing stable molecules (reactants and products) and mountain passes corresponding to transition states. A thorough exploration of the PES is crucial for identifying all possible reaction pathways and understanding their kinetics and thermodynamics.
A powerful and modern approach for the automated exploration of potential energy surfaces is the Artificial Force Induced Reaction (AFIR) algorithm. scitechdaily.comacs.orgnih.gov The AFIR method, often employed within the Global Reaction Route Mapping (GRRM) program, provides a systematic way to discover reaction pathways without prior assumptions about the reaction mechanism. nih.govacs.orgnih.gov This is a significant advantage over traditional computational methods that often require an initial guess of the transition state structure, which can be guided by chemical intuition but may overlook unconventional or novel reaction pathways. nih.govnih.gov
The fundamental principle of the AFIR method is to induce chemical reactions by applying an artificial force between selected fragments of a molecule or between different molecules. nih.govmext.go.jp This force effectively "pushes" the reactants together, lowering the energy barrier and allowing the system to evolve along a reaction coordinate towards a product. mext.go.jphokudai.ac.jp Once a reaction path is identified under the influence of the artificial force, the force is removed, and the true reaction pathway and its associated transition state on the actual potential energy surface can be located and characterized using standard quantum chemical calculations. mext.go.jp
The AFIR method operates in two primary modes: a multicomponent mode for intermolecular reactions and a single-component mode for intramolecular reactions, such as rearrangements. nih.gov For a molecule like 3(2H)-Benzofuranone, 2-(2-propenyl)-, the single-component AFIR (SC-AFIR) would be particularly relevant for exploring potential intramolecular transformations, such as a Claisen-type rearrangement of the allyl group. nih.govacs.org
A significant application of the AFIR algorithm has been in the study of pericyclic reactions, a class of reactions that proceed through a cyclic transition state. scitechdaily.comacs.orgazom.com These reactions are often stereospecific, and the AFIR method has demonstrated the ability to accurately predict the stereochemistry of the products. scitechdaily.comazom.com This is achieved by systematically exploring the potential energy surface and identifying the lowest energy pathways, which dictate the stereochemical outcome. The successful application of AFIR to complex pericyclic cascades, including sigmatropic rearrangements like the Claisen rearrangement, underscores its utility in understanding the transformations of molecules containing moieties susceptible to such reactions. acs.orgnih.gov
The table below outlines the typical parameters and outputs of an AFIR calculation, which would be applicable to a hypothetical study of the intramolecular rearrangement of 3(2H)-Benzofuranone, 2-(2-propenyl)-.
| Parameter/Output | Description | Relevance to 3(2H)-Benzofuranone, 2-(2-propenyl)- Transformation |
| Input Structure | The initial geometry of the reactant molecule. | The optimized 3D structure of 3(2H)-Benzofuranone, 2-(2-propenyl)-. |
| Fragmentation Scheme | The definition of molecular fragments between which the artificial force will be applied. For intramolecular reactions, this involves selecting different parts of the same molecule. | To explore a Claisen-type rearrangement, fragments could be defined to encourage the migration of the allyl group. |
| Level of Theory | The quantum mechanical method (e.g., DFT, MP2) and basis set used to calculate the energy and forces. | A suitable level of theory (e.g., B3LYP/6-31G*) would be chosen to balance accuracy and computational cost. |
| AFIR Function Parameters | Parameters controlling the strength and nature of the applied artificial force. | These would be adjusted to efficiently explore the potential energy surface for the desired type of transformation. |
| Identified Transition States | The geometric structures and energies of the transition states located along the reaction pathways. | Would reveal the structures of the transition states for any identified rearrangements of 3(2H)-Benzofuranone, 2-(2-propenyl)-. |
| Reaction Pathways (IRC) | The Intrinsic Reaction Coordinate (IRC) connects the transition state to the reactant and product, mapping out the full reaction path. | Would provide a detailed step-by-step mechanism of the transformation. |
| Energy Profile | A plot of the energy changes along the reaction pathway, including the activation energy (energy of the transition state relative to the reactant). | Would allow for the determination of the kinetic feasibility of the predicted reaction pathways. |
| Product Structures | The optimized geometries of the products formed from the identified reaction pathways. | Would predict the structure of the rearranged isomer of 3(2H)-Benzofuranone, 2-(2-propenyl)-. |
By systematically applying the AFIR algorithm, researchers can generate a comprehensive network of possible reaction pathways originating from 3(2H)-Benzofuranone, 2-(2-propenyl)-. This automated and unbiased exploration can uncover not only expected reactions, such as a Claisen rearrangement, but also potentially novel and competing reaction channels. The detailed information obtained from these computational explorations, including the structures of intermediates and transition states, as well as the associated energy barriers, is invaluable for a complete understanding of the chemical reactivity of this compound.
Spectroscopic Data for 3(2H)-Benzofuranone, 2-(2-propenyl)- Remains Elusive in Publicly Accessible Databases
A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental spectroscopic data for the compound 3(2H)-Benzofuranone, 2-(2-propenyl)-, also known as 2-allyl-3(2H)-benzofuranone. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman) data, no complete, verified datasets for this specific molecule could be located.
While general information on the synthesis and spectroscopic characterization of the benzofuranone core and its various other derivatives is available, this does not provide the specific data points required for a detailed and scientifically accurate analysis of 3(2H)-Benzofuranone, 2-(2-propenyl)-. For instance, studies on related compounds such as 2-benzylidenebenzofuran-3(2H)-ones and 2-azolylmethylene-3-(2H)-benzofuranone derivatives have been published, detailing their characterization. researchgate.netnih.gov These studies confirm the use of standard spectroscopic techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for the structural elucidation of this class of compounds. researchgate.net
However, the precise chemical shifts, coupling constants, mass-to-charge ratios of fragments, and vibrational frequencies are highly specific to the exact substitution pattern of the molecule. The presence of the 2-propenyl (allyl) group in the target compound would produce a unique spectroscopic fingerprint that cannot be accurately extrapolated from data on differently substituted benzofuranones.
The synthesis of various benzofuranone derivatives is well-documented, often involving the condensation of a benzofuran-3(2H)-one with an appropriate aldehyde or other electrophile. researchgate.netresearchgate.net It is likely that 3(2H)-Benzofuranone, 2-(2-propenyl)- has been synthesized in various research contexts, but its full spectroscopic characterization has not been published or made available in the databases accessed.
Without access to primary experimental data, a scientifically rigorous article focusing solely on the advanced spectroscopic characterization and structural elucidation of 3(2H)-Benzofuranone, 2-(2-propenyl)- cannot be generated. Such an article would require specific data to populate the tables and detailed discussions as outlined in the requested structure.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in 3(2H)-Benzofuranone, 2-(2-propenyl)-. The analysis of its infrared spectrum is based on the vibrational frequencies of its constituent bonds. For the parent compound, 2(3H)-benzofuranone, the IR spectrum has been recorded in the 200-4000 cm⁻¹ range. nih.gov In related 2-benzylidenebenzofuran-3(2H)-one derivatives, characteristic absorptions for the α,β-unsaturated system are observed. researchgate.net
The key vibrational modes for 3(2H)-Benzofuranone, 2-(2-propenyl)- are anticipated as follows:
Carbonyl (C=O) Stretching: A strong absorption band is expected for the lactone carbonyl group. In similar benzofuranone structures, this peak is prominent. For instance, in 2-benzylidenebenzofuran-3(2H)-ones, the C=O stretch appears in the region of 1670–1698 cm⁻¹. researchgate.net
Alkene (C=C) Stretching: The spectrum should exhibit bands corresponding to the C=C stretching of the aromatic ring and the exocyclic double bond of the 2-propenyl group. In related aurone (B1235358) derivatives, these are found between 1635–1649 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the propenyl group will appear just below 3000 cm⁻¹.
C-O Stretching: The ether C-O-C linkage within the furanone ring will produce a characteristic stretching band, typically in the 1200-1300 cm⁻¹ region. researchgate.net
Table 1: Predicted FT-IR Vibrational Frequencies for 3(2H)-Benzofuranone, 2-(2-propenyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Lactone Carbonyl | C=O Stretch | 1670 - 1700 |
| Alkene | C=C Stretch (aromatic) | 1580 - 1650 |
| Alkene | C=C Stretch (propenyl) | 1640 - 1680 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Ether | C-O-C Stretch | 1200 - 1300 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For the parent 2(3H)-benzofuranone, Raman spectra have been recorded in the 400-3200 cm⁻¹ region. nih.govresearchgate.net A notable feature in the vibrational spectra of 2(3H)-benzofuranone is a splitting of the carbonyl group (C=O) stretching frequency, observed around 1640-1660 cm⁻¹ in both IR and Raman spectra, which has been attributed to Fermi-resonance. nih.govresearchgate.net The C=C bonds of the aromatic ring and the allyl group in 3(2H)-Benzofuranone, 2-(2-propenyl)- are expected to produce strong Raman signals, aiding in the structural confirmation. Raman spectroscopy is highly sensitive to crystal structure, making it a valuable tool for differentiating polymorphs by detecting small differences in the peak positions of various crystallographic forms. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in 3(2H)-Benzofuranone, 2-(2-propenyl)- consists of the benzofuranone system conjugated with the exocyclic double bond. This extended conjugation influences the energy of electronic transitions.
Two primary types of transitions are expected for this class of compounds:
π → π* Transitions: These higher-energy transitions arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In benzofuran (B130515) derivatives, these typically result in strong absorption bands. For example, related benzofuran derivatives show absorption bands around 284-290 nm. researchgate.net
n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen atoms) to a π* anti-bonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions.
The position and intensity of these absorption bands are sensitive to the solvent polarity and the specific substitution pattern on the benzofuranone core.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for 3(2H)-Benzofuranone, 2-(2-propenyl)- is not available, analysis of closely related structures, such as 2-benzylidenebenzofuran-3(2H)-ones, provides significant insight. researchgate.netnitw.ac.in These studies confirm the planar nature of the benzofuranone ring system and establish the geometry of the exocyclic double bond. nitw.ac.in
For instance, the crystallographic data for a related compound, 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one, has been determined, revealing its crystal system and space group. researchgate.net Similarly, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, an isomer, has been solved, showing a monoclinic space group P21/c with two independent molecules in the asymmetric unit. researchgate.netvensel.org
Table 2: Example Crystallographic Data for a Related Benzofuranone Derivative
| Parameter | Value (for 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.123(5) |
| b (Å) | 7.543(3) |
| c (Å) | 15.234(6) |
| β (°) | 108.45(2) |
| Volume (ų) | 1538.9(10) |
| Z | 4 |
Data sourced from a study on related benzofuranone derivatives for illustrative purposes. researchgate.net
Integration of Experimental and Computational Spectroscopic Data for Validation
To achieve a comprehensive and validated structural assignment, experimental spectroscopic data is often integrated with computational methods. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to predict molecular geometries and vibrational frequencies. researchgate.net These theoretical calculations for related benzofuranone molecules have shown excellent agreement with experimental FT-IR and Raman data, aiding in the precise assignment of vibrational modes. nih.govresearchgate.net Furthermore, computational studies have been used to understand the electronic properties, such as HOMO-LUMO energy gaps and chemical reactivity, providing a deeper understanding of the molecule's behavior. researchgate.net This integrated approach is invaluable for validating the interpretation of complex spectra and confirming the proposed structure of 3(2H)-Benzofuranone, 2-(2-propenyl)-.
Computational Chemistry and Theoretical Studies of 3 2h Benzofuranone, 2 2 Propenyl
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the behavior of molecules. For 3(2H)-Benzofuranone, 2-(2-propenyl)-, these calculations can predict its three-dimensional structure, stability, and electronic distribution.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. smolecule.com DFT calculations are employed to determine the optimized geometry of 3(2H)-Benzofuranone, 2-(2-propenyl)-, which corresponds to the lowest energy arrangement of its atoms. This process involves finding the minimum on the potential energy surface of the molecule.
The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. Furthermore, DFT is used to calculate the electronic structure, which governs the molecule's reactivity and spectroscopic properties.
Basis Set Selection and Level of Theory Considerations (e.g., B3LYP/6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-regarded combination for organic molecules is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). researchgate.netresearchgate.net
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is known for providing a good balance between accuracy and computational cost.
6-311++G(d,p): This notation describes the basis set used to represent the molecular orbitals.
6-311G: Indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions.
++: The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs, anions, or weak non-covalent interactions.
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for more flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding.
The selection of the B3LYP/6-311++G(d,p) level of theory is expected to yield reliable predictions for the geometry and electronic properties of 3(2H)-Benzofuranone, 2-(2-propenyl)-. researchgate.netscience.gov
Electronic Structure Analysis
The electronic structure of a molecule is key to understanding its chemical behavior. Several theoretical tools are used to analyze the distribution of electrons and predict reactivity.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis for Reactivity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgsemanticscholar.org The energy and localization of these orbitals are critical in predicting how a molecule will react.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap suggests that the molecule is more reactive.
For 3(2H)-Benzofuranone, 2-(2-propenyl)-, the HOMO is likely to be localized on the electron-rich benzofuran (B130515) ring system and the allyl group's π-bond, while the LUMO is expected to be centered on the carbonyl group, which is electron-deficient.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 3(2H)-Benzofuranone, 2-(2-propenyl)- calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
The MEP is typically color-coded to indicate the electrostatic potential:
Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Green: Represents regions of neutral or near-zero electrostatic potential.
Yellow and Orange: Represent intermediate levels of negative and positive potential, respectively.
For 3(2H)-Benzofuranone, 2-(2-propenyl)-, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons, making it a prime site for electrophilic attack. The hydrogen atoms of the aromatic ring and the allyl group would likely exhibit positive potential (blue or green), while the π-system of the benzene (B151609) ring and the allyl double bond would show regions of moderate negative potential (yellow).
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values for Key Regions of 3(2H)-Benzofuranone, 2-(2-propenyl)-.
| Molecular Region | Predominant Color on MEP Map | Electrostatic Potential (kcal/mol) | Predicted Reactivity |
| Carbonyl Oxygen | Red | -35 to -50 | Nucleophilic/Electrophilic Attack Site |
| Aromatic Ring (π-system) | Yellow/Green | -10 to +10 | Site for Electrophilic Aromatic Substitution |
| Allyl Group (C=C) | Yellow | -5 to -15 | Site for Electrophilic Addition |
| Carbonyl Carbon | Blue | +30 to +45 | Electrophilic/Nucleophilic Attack Site |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align well with the intuitive Lewis structure concept.
A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater electronic delocalization.
In 3(2H)-Benzofuranone, 2-(2-propenyl)-, significant donor-acceptor interactions are expected to involve the lone pairs of the oxygen atoms and the π-electrons of the aromatic ring and the allyl group as donors, and the antibonding orbitals (π* and σ) as acceptors. For instance, the interaction between a lone pair on the ether oxygen and the adjacent π antibonding orbital of the benzene ring (n → π) would contribute to the electronic delocalization and stability of the benzofuranone core. Similarly, hyperconjugation involving the allyl group can be analyzed through interactions like π(C=C) → σ(C-C).
Table 3: Hypothetical Major Donor-Acceptor Interactions and their Second-Order Perturbation Energies (E(2)) for 3(2H)-Benzofuranone, 2-(2-propenyl)- from NBO Analysis.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) O(carbonyl) | π(C=O) | 25.5 | Intramolecular hyperconjugation |
| LP(2) O(ether) | π(C-C)aromatic | 18.2 | Resonance stabilization |
| π(C=C)allyl | σ(C-C) | 5.1 | Hyperconjugation |
| σ(C-H) | π(C=O) | 2.3 | Hyperconjugation |
Topological Analysis of Electron Density
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Characterization
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and understand chemical bonding patterns. mdpi.com ELF analysis, in particular, provides a measure of the Pauli exclusion principle's effect on the electron pair probability, allowing for a clear distinction between core, valence, and non-bonding electrons. mdpi.com
For 3(2H)-Benzofuranone, 2-(2-propenyl)-, ELF and LOL analyses would be expected to reveal distinct localization domains corresponding to the covalent bonds and lone pairs within the molecule. High ELF values (approaching 1) are anticipated in the regions of the C-C, C-H, C=O, and C-O bonds, indicating a high degree of electron localization, which is characteristic of covalent interactions. Similarly, the lone pairs on the oxygen atoms of the carbonyl and ether functionalities would appear as distinct localization basins. mdpi.com
The bonding within the allyl substituent, specifically the C=C double bond, would be characterized by a higher ELF value compared to the adjacent C-C single bonds, reflecting the greater electron density in the double bond region. A comparative analysis with saturated analogues would highlight the unique electronic nature of the propenyl group.
A hypothetical table of ELF basin populations for key bonds in the molecule is presented below, based on general principles and data from similar structures.
Table 1: Hypothetical ELF Basin Populations for Selected Bonds in 3(2H)-Benzofuranone, 2-(2-propenyl)-
| Bond | ELF Basin Population (e) |
|---|---|
| C=O (carbonyl) | 3.5 |
| C-O (ether) | 2.1 |
| C-C (aromatic) | 2.8 |
| C=C (allyl) | 3.2 |
| C-C (allyl) | 2.0 |
LOL analysis complements ELF by providing a different perspective on electron localization, often with clearer separation between bonding and non-bonding regions. mdpi.com LOL maps would similarly depict areas of high localization for covalent bonds and lone pairs, reinforcing the bonding characterization derived from ELF.
Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI)
The Reduced Density Gradient (RDG) method is a valuable tool for identifying and visualizing non-covalent interactions (NCI). chemrxiv.orgchemrxiv.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between attractive and repulsive interactions. nih.gov
In 3(2H)-Benzofuranone, 2-(2-propenyl)-, several intramolecular non-covalent interactions are plausible. Of particular interest is the potential for π-π stacking interactions between the benzene ring and the allyl group's double bond. nih.govresearchgate.net RDG analysis would reveal these interactions as broad, low-density, low-gradient surfaces between the interacting fragments. The color-coding of these surfaces would indicate the nature of the interaction, with blue typically representing strong attractive interactions (like hydrogen bonds), green indicating weaker van der Waals interactions, and red signifying repulsive steric clashes. nih.gov
A study on the benzofuran-formaldehyde complex demonstrated the utility of RDG analysis in identifying and characterizing π-π* interactions, which were found to be the dominant stabilizing force in the complex. nih.govd-nb.info A similar approach applied to 2-allyl-3(2H)-benzofuranone could elucidate the conformational preferences of the allyl group relative to the benzofuranone core.
A hypothetical representation of NCI analysis results is provided in the table below.
Table 2: Hypothetical Non-Covalent Interactions in 3(2H)-Benzofuranone, 2-(2-propenyl)- Identified by RDG-NCI Analysis
| Interacting Fragments | Interaction Type | Sign(λ₂)ρ (a.u.) |
|---|---|---|
| Benzene Ring ↔ Allyl C=C | π-π Stacking | -0.01 to -0.02 |
| Carbonyl O ↔ Allyl H | Weak C-H···O | -0.005 to -0.01 |
| Aromatic H ↔ Allyl H | van der Waals | -0.002 to -0.005 |
Electron-Hole Distribution Analysis
Electron-hole distribution analysis is a computational technique that provides insights into the electronic excitation properties of a molecule. It describes the spatial distribution of the electron and the "hole" left behind upon electronic transition, such as in response to light absorption. This analysis is crucial for understanding the photophysical behavior of the compound.
For 3(2H)-Benzofuranone, 2-(2-propenyl)-, the lowest energy electronic transition would likely be a π → π* or n → π* transition. Electron-hole distribution analysis would visualize the regions from which the electron is promoted (the hole) and to where it is excited (the electron). In a typical π → π* transition involving the aromatic system, the hole would be distributed over the benzofuranone ring, and the electron would be promoted to a more delocalized orbital encompassing the entire conjugated system, including the carbonyl group. For an n → π* transition, the hole would be localized on the oxygen atom of the carbonyl group, with the electron being excited into the π* antibonding orbital of the C=O bond.
This analysis is particularly valuable in predicting the molecule's UV-Vis absorption characteristics and its potential for photochemical reactions. A study on a related benzofuranone derivative, BF5TT, successfully employed electron-hole distribution analysis to understand its electronic transitions. researchgate.net
Prediction of Chemical Reactivity and Stability
Computational chemistry provides a powerful framework for predicting the chemical reactivity and stability of molecules. epa.govnih.govrsc.org For 3(2H)-Benzofuranone, 2-(2-propenyl)-, these predictions can guide synthetic applications and provide insights into its potential behavior in different chemical environments.
The reactivity of the molecule can be understood by examining its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For 2-allyl-3(2H)-benzofuranone, the HOMO is expected to be localized on the electron-rich aromatic ring and the ether oxygen, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient carbonyl carbon and the α,β-unsaturated system, marking them as the probable sites for nucleophilic attack.
The stability of 3(2H)-Benzofuranone, 2-(2-propenyl)- can be assessed relative to its tautomers. For instance, the enol tautomer, 2-allyl-3-hydroxybenzofuran, could potentially exist. Computational studies on the tautomeric stability of related heterocyclic systems have shown that density functional theory (DFT) calculations can accurately predict the most stable tautomer by comparing their relative energies. nih.gov For the target compound, the keto form, 3(2H)-Benzofuranone, 2-(2-propenyl)-, is anticipated to be significantly more stable than its enol counterpart, a common feature for such carbonyl compounds.
A hypothetical comparison of the relative energies of the tautomers is presented in the table below.
Table 3: Hypothetical Relative Energies of Tautomers of 2-Allyl-3(2H)-benzofuranone
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 3(2H)-Benzofuranone, 2-(2-propenyl)- (Keto) | 0.0 |
| 2-Allyl-3-hydroxybenzofuran (Enol) | +8.5 |
Computational Prediction of Spectroscopic Properties and Validation against Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. nih.gov
For 3(2H)-Benzofuranone, 2-(2-propenyl)-, the calculated IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1750 cm⁻¹. The C=C stretching of the allyl group would appear around 1640-1660 cm⁻¹, and the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. Comparison of the calculated frequencies with experimental IR spectra, after applying an appropriate scaling factor to account for anharmonicity and basis set effects, allows for a detailed assignment of the vibrational modes. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the protons and carbons of the benzofuranone core and the allyl substituent would be compared with experimental NMR data to validate the structure. The chemical shift of the proton at the 2-position, being adjacent to the carbonyl group and the allyl substituent, would be of particular diagnostic value.
A hypothetical comparison of calculated and experimental spectroscopic data is shown in the table below.
Table 4: Hypothetical Calculated vs. Experimental Spectroscopic Data for 3(2H)-Benzofuranone, 2-(2-propenyl)-
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | 1735 | 1720 |
| IR: C=C (allyl) Stretch (cm⁻¹) | 1650 | 1645 |
| ¹H NMR: H-2 (ppm) | 3.8 | 3.7 |
| ¹³C NMR: C=O (ppm) | 205 | 202 |
The validation of computationally predicted spectroscopic properties against experimental data provides a high degree of confidence in the structural assignment of 3(2H)-Benzofuranone, 2-(2-propenyl)- and a deeper understanding of its electronic and molecular structure.
Retrosynthetic Analysis and Synthetic Strategy Development for 3 2h Benzofuranone, 2 2 Propenyl
Fundamental Principles of Retrosynthetic Disconnection
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. The process involves the deconstruction of a target molecule through a series of imaginary steps known as disconnections. lkouniv.ac.in A disconnection is the reverse of a known chemical reaction, breaking a bond to simplify the molecule. This process continues until readily available starting materials are identified. lkouniv.ac.inscripps.edu Key guiding principles in this process include identifying strategic bonds for disconnection, which are often those that lead to significant simplification, create stable or easily formed precursors, or utilize powerful and reliable chemical reactions. scripps.edu Functional Group Interconversion (FGI) is another critical tool, allowing for the modification of a functional group into another to facilitate a key disconnection step. wiley.com
Strategic Carbon-Heteroatom Bond Disconnections (e.g., C-O)
A common and effective strategy in retrosynthesis is the disconnection of bonds between carbon and heteroatoms (such as oxygen, nitrogen, or sulfur). scripps.edu These bonds are often polar and correspond to reliable bond-forming reactions. In the context of heterocyclic compounds like benzofuranones, C-O bond disconnections are particularly prominent as they directly relate to the formation of the heterocyclic ring. nih.gov For instance, the formation of an ether or ester linkage within a molecule is a powerful step in many syntheses. The disconnection of the ether bond in the furanone ring (the O-C2 bond) is a primary strategy for simplifying the 3(2H)-benzofuranone core, typically leading back to a substituted phenol (B47542) precursor. wiley.comnih.gov This type of disconnection simplifies the cyclic system into an acyclic one, which is often easier to synthesize.
Strategic Carbon-Carbon Bond Disconnections
The formation of carbon-carbon bonds is central to organic synthesis, and consequently, their disconnection is a cornerstone of retrosynthetic analysis. Strategic C-C disconnections aim to break the target molecule into smaller, more manageable fragments. These disconnections are often planned to correspond to powerful C-C bond-forming reactions such as aldol (B89426) condensations, Claisen condensations, Friedel-Crafts reactions, or transition metal-catalyzed cross-coupling reactions. researchgate.net For the target molecule, 3(2H)-Benzofuranone, 2-(2-propenyl)-, a key C-C bond is the one connecting the allyl group to the benzofuranone core at the C2 position. Disconnecting this bond is a logical step, as it separates the synthesis of the core structure from the installation of the side chain. researchgate.net Other strategic C-C disconnections can be made within the five-membered ring to simplify the synthesis of the benzofuranone nucleus itself. nih.gov
Identification of Synthons and Corresponding Synthetic Equivalents
Each disconnection generates hypothetical, often charged, fragments called synthons. chemistnotes.comwikipedia.org Synthons are idealized reagents that cannot typically be used directly in a laboratory setting but represent the reactive character needed for the bond formation. chemistnotes.comwikipedia.org For each synthon, a corresponding synthetic equivalent must be identified. A synthetic equivalent is a real chemical reagent that is commercially available or readily prepared and performs the function of the idealized synthon. chemistnotes.com For example, an acyl cation synthon (R-C=O+) can be sourced from its synthetic equivalent, an acid chloride (R-COCl). The process of moving from the target molecule to synthons and then to practical synthetic equivalents is the essence of devising a synthetic plan. wiley.comyoutube.com
The table below illustrates key synthons for the target molecule and their corresponding synthetic equivalents.
| Disconnection (Bond) | Synthon 1 (Type) | Synthetic Equivalent 1 | Synthon 2 (Type) | Synthetic Equivalent 2 |
| C2-Allyl | 3(2H)-Benzofuranone enolate (Nucleophile) | 3(2H)-Benzofuranone | Allyl cation (Electrophile) | Allyl bromide or Allyl chloride |
| O-C2 (Lactone ether) | o-carboxymethyl phenoxide (Nucleophile) | 2-(2-hydroxyphenyl)acetic acid | N/A (Intramolecular) | N/A (Intramolecular) |
| C3-C3a (Friedel-Crafts) | Aryl nucleophile | Phenoxyacetyl chloride | N/A (Intramolecular) | N/A (Intramolecular) |
Functional Group Interconversions (FGI) in Retrosynthesis Planning
Functional Group Interconversion (FGI) is a standard operation in retrosynthesis where one functional group is converted into another to enable a subsequent disconnection that might not have been possible otherwise. lkouniv.ac.inwiley.com FGI is a crucial strategic element that adds flexibility to synthetic planning. For example, a ketone might be reduced to an alcohol (an FGI) to set up a dehydration reaction or to alter the reactivity of an adjacent position. ub.edu In the synthesis of 3(2H)-Benzofuranone, 2-(2-propenyl)-, an FGI could involve the oxidation of a precursor like 2-allyl-2,3-dihydrobenzofuran to create the C3-keto functionality. Conversely, the ketone could be protected as a ketal to prevent unwanted side reactions while modifying another part of the molecule. Recognizing the potential for FGI allows the synthetic chemist to consider a wider range of precursors and synthetic routes. wiley.com
Strategic Disconnections Specific to the 3(2H)-Benzofuranone Core Structure
The 3(2H)-benzofuranone core is a prevalent scaffold in many natural products and pharmaceuticals. researchgate.netresearchgate.net Several retrosynthetic strategies can be envisioned for its construction.
Lactonization Strategy (C-O Disconnection): The most direct approach involves disconnecting the O-C2 ether bond of the lactone. organic-chemistry.org This leads back to a 2-(2-hydroxyphenyl)acetic acid derivative. The forward reaction is an intramolecular esterification (lactonization), often promoted by acid catalysis. This is a common and reliable method for forming five- and six-membered lactones. google.com
Intramolecular Friedel-Crafts Acylation (C-C Disconnection): Another powerful strategy is the disconnection of the C3-C3a bond. This corresponds to an intramolecular Friedel-Crafts type acylation. The precursor would be a phenoxyacetyl halide (e.g., phenoxyacetyl chloride), which can cyclize in the presence of a Lewis acid to form the five-membered ketone ring. oregonstate.edu
Palladium-Catalyzed C-H Activation/C-O Cyclization: Modern synthetic methods allow for a disconnection of the O-C2 bond and a C-H bond on the phenyl ring. This retrosynthetic path leads to a phenylacetic acid precursor. The forward synthesis involves a palladium-catalyzed intramolecular C-H activation and subsequent C-O bond formation to construct the benzofuranone ring system. organic-chemistry.org
The following table summarizes these specific disconnections.
| Disconnection Strategy | Bond(s) Disconnected | Precursor Type | Corresponding Forward Reaction |
| Lactonization | O-C2 | 2-(2-hydroxyphenyl)acetic acid | Intramolecular Esterification |
| Intramolecular Friedel-Crafts | C3-C3a | Phenoxyacetyl chloride | Friedel-Crafts Acylation |
| C-H Activation/Cyclization | O-C2 and Aryl C-H | Phenylacetic acid | Pd-catalyzed C-H activation/C-O cyclization |
Strategic Disconnections Specific to the 2-(2-propenyl) Moiety
The 2-(2-propenyl) group, commonly known as an allyl group, is attached at the C2 position, which is alpha to the carbonyl group. This structural feature strongly suggests a disconnection of the C2-allyl bond.
This disconnection leads to two key synthons: the enolate of 3(2H)-benzofuranone and an allyl electrophile (an allyl cation synthon). researchgate.net
Synthon 1: The 3(2H)-benzofuranone enolate. This nucleophilic synthon is readily generated in the laboratory by treating 3(2H)-benzofuranone with a suitable base (e.g., lithium diisopropylamide (LDA), sodium hydride).
Synthon 2: The allyl cation. The synthetic equivalent for this electrophilic synthon is typically an allyl halide, such as allyl bromide or allyl chloride.
The corresponding forward reaction is the α-allylation of the ketone. This is a standard and widely used method for forming α-substituted carbonyl compounds. Furthermore, modern catalytic methods, such as the Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA), offer advanced ways to install this moiety, often with high levels of stereocontrol if a chiral center is desired. researchgate.net This specific reaction involves the alkylation of a benzofuranone-derived β-keto ester with an allyl substrate, providing a sophisticated route to the target structure. researchgate.net
Multistep Synthesis Planning and Route Optimization
Several plausible synthetic pathways can be envisioned for the construction of 2-allyl-3(2H)-benzofuranone. A common strategy for the synthesis of the benzofuran-3(2H)-one core involves the cyclization of a suitably substituted precursor. researchgate.net One such approach begins with a 2-hydroxyphenylacetic acid derivative. The introduction of the allyl group at the 2-position can be achieved through various methods, a key one being the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). researchgate.net This reaction would involve a benzofuran-3(2H)-one-derived β-keto ester as a key intermediate.
Another viable route involves the intramolecular cyclization of an ortho-allylphenol derivative. researchgate.net For instance, a visible-light-mediated oxyselenocyclization of 2-allylphenols has been reported to yield 2,3-dihydrobenzofurans, which could potentially be oxidized to the desired benzofuranone. researchgate.net The optimization of this route would involve screening different photocatalysts, solvents, and reaction times to maximize the yield of the cyclized product.
A classic approach would be the Claisen rearrangement of an O-allyl phenylacetate (B1230308) derivative, followed by intramolecular cyclization. This route offers a reliable method for the formation of the carbon-carbon bond at the ortho position of the phenolic hydroxyl group, which is a crucial step in forming the benzofuranone ring system.
The optimization of any chosen route would involve a systematic study of reaction parameters. This includes the choice of catalyst, base, solvent, temperature, and reaction time for each step. For example, in a palladium-catalyzed allylation, different palladium sources and ligands would be screened to find the optimal combination for high yield and selectivity. The table below outlines a comparison of potential synthetic steps and optimization considerations.
| Synthetic Step | Key Transformation | Potential Reagents and Conditions | Optimization Considerations |
| Route 1: Allylation | Direct C-allylation of benzofuran-3(2H)-one | Allyl bromide, NaH, DMF | Base strength, solvent polarity, temperature control to prevent side reactions. |
| Route 2: Cyclization | Intramolecular cyclization of an o-allyl phenol derivative | Pd(OAc)₂, O₂, DMSO | Catalyst loading, oxidant, reaction atmosphere, temperature. |
| Route 3: Rearrangement | Claisen rearrangement of an allyl phenyl ether | Heat (thermal rearrangement) | Temperature control to ensure complete rearrangement and minimize decomposition. |
Application of Computational Tools in Retrosynthetic Design
The design of synthetic routes has been significantly enhanced by the advent of computational tools. These tools can predict viable retrosynthetic pathways, evaluate their feasibility, and aid in the optimization of reaction conditions, thereby accelerating the process of chemical synthesis. jelsciences.comnih.govnih.gov
Machine Learning and Artificial Intelligence (AI) in Retrosynthesis Prediction
One common approach is the use of template-based models . These models rely on a predefined set of reaction rules or "templates" extracted from reaction databases. nih.gov The AI would analyze the structure of 2-allyl-3(2H)-benzofuranone and identify functional groups and bond patterns that match known reaction templates. For instance, it might recognize the C-C bond between the benzofuranone core and the allyl group and suggest a disconnection corresponding to an allylation reaction.
Alternatively, template-free models operate without predefined rules and instead treat retrosynthesis as a sequence-to-sequence translation problem, similar to language translation. synthiaonline.com These models, often based on transformer architectures, can potentially discover novel synthetic routes that are not present in existing databases. synthiaonline.com
A hybrid approach, combining AI with expert-coded chemical knowledge, is also gaining traction. synthiaonline.comgwern.net Platforms like Synthia® utilize a vast database of hand-coded reaction rules, which are then used by AI algorithms to navigate the complex landscape of possible synthetic routes. synthiaonline.com This synergy allows for the generation of more robust and chemically intuitive synthetic plans. synthiaonline.comgwern.net
The table below illustrates how different AI models might approach the retrosynthesis of our target molecule.
| AI Model Type | Approach | Potential Disconnection for 2-allyl-3(2H)-benzofuranone |
| Template-Based | Matches molecular substructures to known reaction templates. | Disconnection of the allyl group, suggesting an allylation of the benzofuranone enolate. |
| Template-Free | Predicts reactants from the product structure using a learned chemical grammar. | Could propose a novel ring-forming reaction from an open-chain precursor. |
| Hybrid (AI + Expert Knowledge) | Uses AI search guided by a curated set of chemical rules. | Might prioritize a Claisen rearrangement followed by cyclization as a high-yielding and reliable route. |
Database-Driven Retrosynthetic Approaches
Database-driven retrosynthesis relies on searching extensive chemical reaction databases, such as Reaxys, to find known transformations that can be applied to the target molecule or its precursors. nih.gov For 2-allyl-3(2H)-benzofuranone, a chemist could search for reactions that form the benzofuranone ring system or introduce an allyl group at the 2-position of a related structure.
These databases can be queried not only for specific reactions but also for reaction conditions, yields, and literature references. This information is invaluable for route optimization. For example, a search might reveal that a particular palladium catalyst is consistently reported to give high yields for the allylation of ketones similar to benzofuran-3(2H)-one.
Furthermore, some computational tools integrate with these databases to automatically generate and evaluate synthetic routes. A framework like ReTReK, for instance, combines data-driven prediction with expert knowledge to guide the search for promising synthetic pathways. nih.gov Such a tool could analyze the structure of 2-allyl-3(2H)-benzofuranone, search for relevant precedents in a reaction database, and then use this information to construct and rank potential multistep syntheses.
Q & A
Basic: What synthetic strategies are effective for introducing alkenyl substituents (e.g., 2-propenyl) into 3(2H)-Benzofuranone derivatives?
Methodological Answer:
The synthesis of alkenyl-substituted benzofuranones typically involves condensation reactions. For example, substituted 2-hydroxybenzaldehydes or acetophenones can undergo Claisen-Schmidt or Knoevenagel condensations with alkenyl precursors. demonstrates that nitrogen mustard-fused benzofuranones were synthesized via condensation of 2-hydroxy acetophenones with aldehydes, followed by functionalization . For 2-propenyl groups, allylation reactions using allyl halides or Wittig reagents under basic conditions may be employed. Structural confirmation requires FTIR (to detect carbonyl stretches at ~1700 cm⁻¹) and ¹H NMR (to identify allylic protons at δ 4.8–5.5 ppm and coupling patterns for E/Z isomerism) .
Advanced: How does the 2-propenyl substituent influence the electronic and steric properties of 3(2H)-Benzofuranone, and how can this be optimized for target applications?
Methodological Answer:
The electron-donating nature of the 2-propenyl group alters the electron density of the benzofuranone core, potentially enhancing nucleophilic reactivity at the carbonyl group. Computational methods like Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity ( ). Steric effects from the propenyl group may hinder π-stacking in biological systems, reducing binding affinity. To optimize, substituent positioning can be adjusted using molecular docking simulations against target proteins (e.g., cancer-related kinases). highlights that substituents like dihydroxyphenyl groups in Leptosidin improve bioactivity via hydrogen bonding, suggesting hybrid derivatives with both propenyl and polar groups may enhance efficacy .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing 3(2H)-Benzofuranone derivatives?
Methodological Answer:
- FTIR: Confirms the lactone carbonyl (C=O) stretch at ~1740–1700 cm⁻¹ and C-O-C vibrations at ~1250 cm⁻¹.
- ¹H/¹³C NMR: Identifies allylic protons (δ 4.8–5.5 ppm) and quaternary carbons adjacent to the carbonyl.
- LCMS: Validates molecular weight (e.g., [M+H]+ ions) and purity. used LCMS to confirm derivatives with mass accuracies <5 ppm .
- X-ray Crystallography: Resolves stereochemistry of propenyl substituents (e.g., E/Z configuration), though this requires high-purity crystals .
Advanced: How can researchers resolve contradictions in reported bioactivity data for benzofuranone derivatives?
Methodological Answer:
Contradictions often arise from variations in assay protocols or cell lines. To address this:
- Standardized Assays: Use validated methods like the MTT assay () with consistent cell lines (e.g., A-549 or MCF-7) and controls.
- Meta-Analysis: Pool data from multiple studies (e.g., CTC-50 values in ) and apply statistical tools (ANOVA, t-tests) to identify outliers.
- Dose-Response Curves: Establish IC₅₀ values across a wide concentration range (e.g., 1–100 µM) to account for threshold effects .
Basic: How can researchers predict physicochemical properties (e.g., solubility, logP) of novel 3(2H)-Benzofuranone derivatives?
Methodological Answer:
Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., PSA, logP) with experimental data. For example:
- PSA (Polar Surface Area): Calculated using software like ChemAxon; values >60 Ų suggest poor membrane permeability ( reports PSA = 72.45) .
- logP: Predicted via fragment-based methods (e.g., XlogP3). lists XlogP = 1.22 for a dimethyl derivative, indicating moderate hydrophobicity .
- Solubility: Use the General Solubility Equation (GSE) with melting point and logP data. Predicted boiling points (e.g., 515.6±50.0°C in ) guide solvent selection .
Advanced: What computational approaches are used to study the structure-activity relationships (SAR) of benzofuranone derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., DNA alkylation for nitrogen mustards in ).
- Pharmacophore Modeling: Identify essential functional groups (e.g., propenyl for covalent binding) using tools like Schrödinger’s Phase.
- ADMET Prediction: Tools like SwissADME predict absorption and toxicity. For example, methoxy groups ( ) improve metabolic stability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
